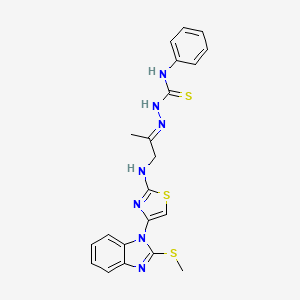
Cox-2/15-lox-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2/15-lox-IN-1 is a dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/15-lox-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route may include the following steps:
Preparation of Intermediates: Initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Cox-2/15-lox-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce different substituents into the molecule, leading to derivatives with varied biological activities
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced forms of the compound, as well as various substituted derivatives .
Scientific Research Applications
Cox-2/15-lox-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of COX-2 and 15-LOX enzymes, providing insights into the mechanisms of inflammation and cancer.
Biology: Researchers use this compound to investigate the role of COX-2 and 15-LOX in various biological processes, including cell signaling and immune responses.
Medicine: The compound has potential therapeutic applications in the treatment of inflammatory diseases, such as arthritis and colitis, as well as certain types of cancer.
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Cox-2/15-lox-IN-1 exerts its effects by inhibiting the activity of COX-2 and 15-LOX enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators. Similarly, 15-LOX catalyzes the formation of leukotrienes, which also play a role in inflammation. Inhibition of 15-LOX by this compound further reduces inflammation. The compound’s dual inhibition mechanism provides a synergistic effect, making it a potent anti-inflammatory agent .
Comparison with Similar Compounds
Cox-2/15-lox-IN-1 is unique in its ability to inhibit both COX-2 and 15-LOX enzymes simultaneously. This dual inhibition sets it apart from other compounds that target only one of these enzymes. Similar compounds include:
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Zileuton: A selective 5-LOX inhibitor used to manage asthma.
Licofelone: A dual COX/5-LOX inhibitor with anti-inflammatory properties .
This compound’s dual inhibition of COX-2 and 15-LOX provides a broader anti-inflammatory effect compared to compounds that target only one enzyme, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C21H21N7S3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C21H21N7S3/c1-14(26-27-19(29)23-15-8-4-3-5-9-15)12-22-20-25-18(13-31-20)28-17-11-7-6-10-16(17)24-21(28)30-2/h3-11,13H,12H2,1-2H3,(H,22,25)(H2,23,27,29)/b26-14+ |
InChI Key |
ZZPGKCHSCRXXCO-VULFUBBASA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC1=CC=CC=C1)/CNC2=NC(=CS2)N3C4=CC=CC=C4N=C3SC |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)CNC2=NC(=CS2)N3C4=CC=CC=C4N=C3SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)

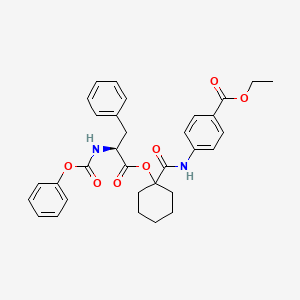
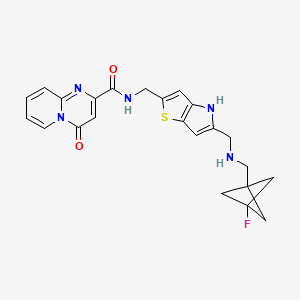
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
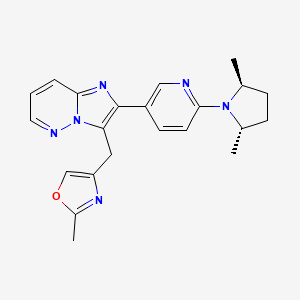

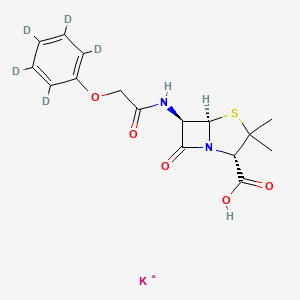
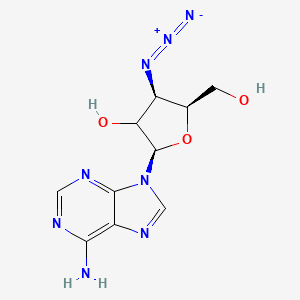
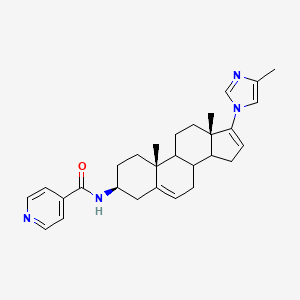
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)


